molecular formula C13H20N2O2 B13733585 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline

3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline

Cat. No.: B13733585
M. Wt: 236.31 g/mol
InChI Key: UAQORRANNSOGQA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and various functionalized pyrrolidine compounds.

Scientific Research Applications

3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The 2-methoxyethoxy group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the 2-methoxyethoxy group, which may affect its solubility and reactivity.

    3-(2-Methoxyethoxy)aniline: Lacks the pyrrolidine ring, which may reduce its binding affinity to certain targets.

    N-Phenylpyrrolidine: Similar structure but lacks the methoxyethoxy substitution, affecting its overall properties.

Uniqueness

3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the 2-methoxyethoxy group, which together enhance its chemical reactivity, solubility, and potential biological activity.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-(2-methoxyethoxy)-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C13H20N2O2/c1-16-8-9-17-13-10-11(14)4-5-12(13)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3

InChI Key

UAQORRANNSOGQA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)N2CCCC2

Origin of Product

United States

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